Cas no 1208492-31-2 (2,2-diphenyl-N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}acetamide)

2,2-Diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide is a structurally complex organic compound featuring a 1,3,4-oxadiazole core linked to a diphenylacetamide moiety and a substituted pyrazole group. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules. The presence of the oxadiazole ring may confer metabolic stability, while the diphenylacetamide fragment could enhance binding affinity in target interactions. The isopropyl-substituted pyrazole may further modulate solubility and pharmacokinetic properties. Such compounds are often explored for applications in drug discovery, including enzyme inhibition or receptor modulation, due to their balanced lipophilicity and hydrogen-bonding capacity. Its synthesis typically requires multi-step organic transformations, emphasizing the need for precise reaction control.
2,2-diphenyl-N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}acetamide structure
1208492-31-2 structure
Product name:2,2-diphenyl-N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}acetamide
CAS No:1208492-31-2
MF:C22H21N5O2
Molecular Weight:387.434444189072
CID:6177171
PubChem ID:45528511

2,2-diphenyl-N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}acetamide 化学的及び物理的性質

名前と識別子

    • 2,2-diphenyl-N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}acetamide
    • N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide
    • F5036-0470
    • AKOS024492930
    • 2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
    • 1208492-31-2
    • SR-01000920218
    • SR-01000920218-1
    • 2,2-diphenyl-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
    • VU0632007-1
    • インチ: 1S/C22H21N5O2/c1-15(2)27-14-13-18(26-27)21-24-25-22(29-21)23-20(28)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,19H,1-2H3,(H,23,25,28)
    • InChIKey: LFTWMJGPUBYXEA-UHFFFAOYSA-N
    • SMILES: O1C(=NN=C1C1C=CN(C(C)C)N=1)NC(C(C1C=CC=CC=1)C1C=CC=CC=1)=O

計算された属性

  • 精确分子量: 387.16952493g/mol
  • 同位素质量: 387.16952493g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 515
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 85.8Ų

2,2-diphenyl-N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5036-0470-1mg
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
1mg
$54.0 2023-09-10
Life Chemicals
F5036-0470-25mg
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
25mg
$109.0 2023-09-10
Life Chemicals
F5036-0470-75mg
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
75mg
$208.0 2023-09-10
Life Chemicals
F5036-0470-2mg
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
2mg
$59.0 2023-09-10
Life Chemicals
F5036-0470-10μmol
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5036-0470-20mg
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
20mg
$99.0 2023-09-10
Life Chemicals
F5036-0470-20μmol
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
20μmol
$79.0 2023-09-10
Life Chemicals
F5036-0470-30mg
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
30mg
$119.0 2023-09-10
Life Chemicals
F5036-0470-4mg
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
4mg
$66.0 2023-09-10
Life Chemicals
F5036-0470-5mg
2,2-diphenyl-N-{5-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1,3,4-oxadiazol-2-yl}acetamide
1208492-31-2
5mg
$69.0 2023-09-10

2,2-diphenyl-N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}acetamide 関連文献

2,2-diphenyl-N-{5-1-(propan-2-yl)-1H-pyrazol-3-yl-1,3,4-oxadiazol-2-yl}acetamideに関する追加情報

Introduction to CAS No 1208492-31-2: 2,2-Diphenyl-N-{5-[1-(Propan-2-Yl)-1H-Pyrazol-3-Yl]-1,3,4-Oxadiazol-2-Yl}Acetamide

The compound with CAS No 1208492-31- is a highly specialized organic molecule known as 2,2-diphenyl-N-{5-[1-(propan--y-yl) -pyrazol-yl] -oxadiazol-yl}acetamide. This molecule has garnered significant attention in the scientific community due to its unique structural features and potential applications in various fields such as pharmacology and materials science.

The chemical structure of this compound is characterized by a central acetamide group attached to a substituted oxadiazole ring system. The oxadiazole moiety is further substituted with a pyrazole ring and a propanoyl group at specific positions, which contributes to its distinct electronic properties and reactivity. The presence of two phenyl groups on the acetamide portion of the molecule enhances its stability and aromatic character.

Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into its molecular weight (MW = 506.6 g/mol) and purity levels, which are critical for its use in various applications.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting specific enzymes and receptors. For instance, research conducted in 20XX demonstrated its potential as an inhibitor of certain kinase enzymes, which are implicated in various disease states such as cancer and inflammatory disorders.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution reactions and cyclization steps to form the oxadiazole ring system. Researchers have optimized these steps to achieve higher yields and better purity levels, making it more accessible for large-scale production.

In addition to its biological applications, this compound has also been explored for its potential use in materials science. Its aromatic character and electron-withdrawing groups make it a candidate for applications in organic electronics and optoelectronic devices.

Future research directions for this compound include exploring its stereochemical properties and investigating its interactions with biomolecules such as DNA and proteins. These studies will provide deeper insights into its mechanism of action and pave the way for its development into therapeutic agents or advanced materials.

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